N'-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation of various benzylidene derivatives with acetohydrazide. One method reported the synthesis of N′-benzylideneacetohydrazides through a reaction sequence ending in the condensation of acetohydrazide with various benzaldehyde derivatives. This process was characterized by spectroscopic analyses such as NMR and mass spectrometry (Evrard et al., 2022).
Molecular Structure Analysis
Crystal structure analysis has been a critical tool in understanding the molecular structure of related compounds. For instance, N′-benzylideneacetohydrazides have been characterized by X-ray single-crystal diffraction analysis, revealing detailed molecular geometry and the arrangement of atoms within the crystal lattice. This analysis helps in understanding the stabilization mechanisms through hydrogen bonds and π-π interactions (Li et al., 2013).
Chemical Reactions and Properties
The reactivity of N'-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide and similar compounds often involves nucleophilic substitution reactions, cyclodehydration, and interactions with various reagents to form new chemical structures. These reactions expand the utility of these compounds in synthesizing a wide range of derivatives with potential applications in various fields (Berezin et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application. Single-crystal X-ray diffraction analysis provides insights into the crystal packing, hydrogen bonding, and other intermolecular interactions that influence the compound's physical state and stability (Qu et al., 2015).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its reactivity and other properties .
Future Directions
properties
IUPAC Name |
N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c26-19(14-30-20-21-10-1-11-22-20)24-23-12-15-4-8-18(9-5-15)29-13-16-2-6-17(7-3-16)25(27)28/h1-12H,13-14H2,(H,24,26)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIHXMLKBHQSBC-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide |
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